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Compound of Interest

(4-Bromothiophen-2-yl)boronic
Compound Name: d
aci

Cat. No.: B151689

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (4-Bromothiophen-2-
yl)boronic acid and two key alternatives: Thiophene-2-boronic acid and 5-Bromothiophene-2-
boronic acid. Understanding the distinct spectral characteristics of these compounds is crucial
for their identification, characterization, and application in synthetic chemistry and drug
development. This document presents a compilation of available experimental and predicted
data, detailed experimental protocols, and visual aids to facilitate a comprehensive

comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (4-Bromothiophen-2-
yl)boronic acid and its alternatives. Please note that where experimental data is unavailable,
predicted values are provided and are indicated as such.

Table 1: *H NMR Spectral Data (Predicted, in DMSO-de)
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Compound Chemical Shift (ppm) and Multiplicity

8.35 (s, 2H, -B(OH)2), 7.65 (s, 1H, H-5), 7.45 (s,

(4-Bromothiophen-2-yl)boronic acid
1H, H-3)

8.10 (s, 2H, -B(OH)2), 7.70 (dd, 1H, H-5), 7.55

Thiophene-2-boronic acid
(d, 1H, H-3), 7.15 (t, 1H, H-4)

8.20 (s, 2H, -B(OH)2), 7.30 (d, 1H, H-3), 7.15 (d,

5-Bromothiophene-2-boronic acid
1H, H-4)

Table 2: 13C NMR Spectral Data (Predicted, in DMSO-ds)

Compound Chemical Shift (ppm)

145.0 (C-2), 135.0 (C-5), 130.0 (C-3), 110.0 (C-

(4-Bromothiophen-2-yl)boronic acid 2

142.0 (C-2), 135.0 (C-5), 132.0 (C-3), 128.0 (C-

Thiophene-2-boronic acid 2

144.0 (C-2), 132.0 (C-3), 130.0 (C-4), 118.0 (C-

5-Bromothiophene-2-boronic acid 5)

Table 3: IR Spectral Data (Predicted, cm~1)

Compound Key Absorptions (cm~?)

3400-3200 (O-H stretch, broad), 1350 (B-O

(4-Bromothiophen-2-yl)boronic acid
stretch), 1080 (C-Br stretch)

3400-3200 (O-H stretch, broad), 1350 (B-O

Thiophene-2-boronic acid
stretch)

3400-3200 (O-H stretch, broad), 1350 (B-O

5-Bromothiophene-2-boronic acid
stretch), 1050 (C-Br stretch)

Table 4: Mass Spectrometry Data
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Compound

Molecular Formula

Molecular Weight (

Predicted m/z of

g/mol ) Molecular lon [M]*
(4-Bromothiophen-2- 206, 208 (due to Br
) } CaHaBBrO2S 206.85 )
yl)boronic acid isotopes)
Thiophene-2-boronic
_ C4HsBO2S 127.96 128[1]
acid
5-Bromothiophene-2- 206, 208 (due to Br
C4H4BBroO:2S 206.85

boronic acid

isotopes)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-d4). Boronic acids have a
tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR

spectra. To minimize this, ensure the solvent is anhydrous. In some cases, the addition of a

small amount of a diol, like pinacol, can form a stable boronate ester, resulting in sharper

signals.

e H NMR Acquisition:

o Instrument: 400 MHz or higher NMR spectrometer.

o Parameters:

» Pulse Sequence: Standard single-pulse experiment.

= Number of Scans: 16-64, depending on sample concentration.

» Relaxation Delay: 1-5 seconds.
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» Spectral Width: -2 to 12 ppm.

» Referencing: The residual solvent peak is used as an internal standard.

e 13C NMR Acquisition:

o Instrument: 100 MHz or higher NMR spectrometer.

o Parameters:

Pulse Sequence: Proton-decoupled experiment.

Number of Scans: 1024 or more, as 13C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
boronic acid powder directly onto the ATR crystal. Apply pressure using the instrument's
pressure arm to ensure good contact between the sample and the crystal.

e IR Spectrum Acquisition:

o Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR
accessory.

o Mode: Transmittance or Absorbance.
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1,

o Number of Scans: 16-32.
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Mass Spectrometry (MS)

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity
to dehydrate and form boroxines. Electrospray ionization (ESI) is a common technique.

o Sample Preparation: Dissolve the boronic acid in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL. Further dilute with the mobile
phase to a final concentration of 1-10 pg/mL.

e LC-MS/MS Analysis:

o Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole
or time-of-flight mass spectrometer with an ESI source.

o Chromatographic Conditions:
s Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 um particle size).
= Mobile Phase A: 0.1% Formic acid in water.
= Mobile Phase B: 0.1% Formic acid in acetonitrile.
» Gradient: A suitable gradient from low to high organic phase.
» Flow Rate: 0.2-0.4 mL/min.
» Column Temperature: 30-40 °C.
o Mass Spectrometry Conditions:

» |onization Mode: Electrospray lonization (ESI), positive or negative ion mode. Negative
ion mode is often preferred for boronic acids.

» Capillary Voltage: 3-4 kV.
= Source Temperature: 100-150 °C.

» Mass Range: m/z 50-500.
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» Data Analysis: Analyze the resulting spectrum for the molecular ion peak and
characteristic isotopic patterns, especially for bromine-containing compounds (*°Br and
81Br in an approximate 1:1 ratio).

Visualizations

The following diagrams illustrate the chemical structures of the compared compounds and a
typical workflow for their spectroscopic analysis.
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Caption: Chemical structures of the compared thiophene boronic acids.
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Caption: Generalized experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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